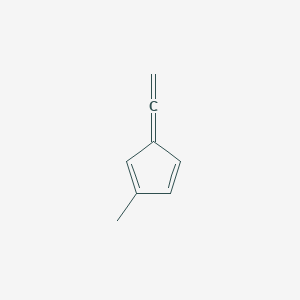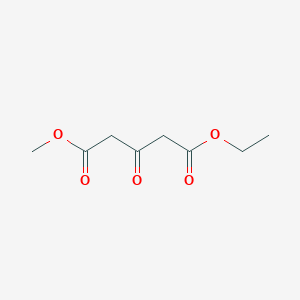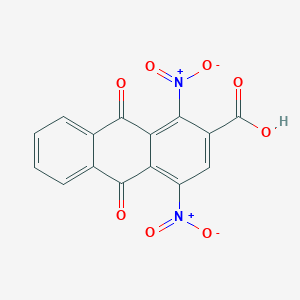
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is a synthetic compound that belongs to the class of alkylated diphenylamines. It is known for its unique chemical structure, which includes two bulky 2,4,4-trimethylpentan-2-yl groups attached to an aniline moiety. This compound is widely used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction typically involves mixing the reactants in a suitable solvent and heating the mixture to facilitate the alkylation process. The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a chemically differentiated building block for organic synthesis and medicinal chemistry.
Biology: The compound’s stability and reactivity make it useful in various biological assays and experiments.
Medicine: It is employed in the preparation of drug candidates containing hindered amine motifs.
Industry: The compound is widely used in the synthesis of lubricating oils due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets through its bulky alkyl groups and aniline moiety. These interactions can lead to the stabilization of reactive intermediates and the inhibition of oxidative processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Similar in structure but with different substituents on the aromatic ring.
4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a fluorine atom on the aromatic ring, providing different reactivity and properties.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a methylthio group, offering unique chemical properties.
Uniqueness
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is unique due to its specific combination of bulky alkyl groups and aniline moiety, which provides it with distinct stability, reactivity, and antioxidant properties. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
64013-11-2 |
|---|---|
Molekularformel |
C22H39N |
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
N,N-bis(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C22H39N/c1-19(2,3)16-21(7,8)23(18-14-12-11-13-15-18)22(9,10)17-20(4,5)6/h11-15H,16-17H2,1-10H3 |
InChI-Schlüssel |
GVISQLZOEMJWBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)



![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)




![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)



